molecular formula C8H13N3O2 B13537892 Histidine, 3-methyl-, methyl ester (ACI)

Histidine, 3-methyl-, methyl ester (ACI)

Cat. No.: B13537892
M. Wt: 183.21 g/mol
InChI Key: KSVGMEHIGJQRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Histidine, 3-methyl-, methyl ester (ACI) is a derivative of the amino acid histidine. This compound is characterized by the addition of a methyl group to the histidine molecule, specifically at the 3-position, and the esterification of the carboxyl group with methanol. This modification results in a compound with unique chemical and biological properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Histidine, 3-methyl-, methyl ester can be synthesized through the esterification of histidine with methanol in the presence of an acid catalyst such as trimethylchlorosilane (TMSCl). The reaction typically occurs at room temperature and yields high purity products .

Industrial Production Methods: In industrial settings, the synthesis of histidine, 3-methyl-, methyl ester follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Histidine, 3-methyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its parent amino acid or other derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield histidine oxides, while reduction can produce histidine or its derivatives .

Scientific Research Applications

Histidine, 3-methyl-, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of histidine, 3-methyl-, methyl ester involves its interaction with specific enzymes and proteins. It acts as an irreversible inhibitor of histidine decarboxylase, an enzyme involved in the production of histamine. By binding to the active site of the enzyme, it prevents the conversion of histidine to histamine, thereby modulating various physiological processes .

Comparison with Similar Compounds

    Histidine methyl ester: Another derivative of histidine with similar esterification but without the additional methyl group.

    N-Boc-L-histidine methyl ester: A protected form of histidine used in peptide synthesis.

Uniqueness: Histidine, 3-methyl-, methyl ester is unique due to the presence of the additional methyl group at the 3-position, which imparts distinct chemical and biological properties. This modification enhances its stability and reactivity compared to other histidine derivatives .

Properties

IUPAC Name

methyl 2-amino-3-(3-methylimidazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11-5-10-4-6(11)3-7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVGMEHIGJQRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.